molecular formula C21H25N3O3 B3084250 [[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142211-73-1

[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3084250
CAS No.: 1142211-73-1
M. Wt: 367.4 g/mol
InChI Key: VLMMJKADPBJUHQ-UHFFFAOYSA-N
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Description

This compound features a benzyl-substituted piperazine ring linked via a 2-oxoethyl group to a phenylamino acetic acid backbone. The benzyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while the acetic acid moiety could contribute to solubility and ionic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(16-24(17-21(26)27)19-9-5-2-6-10-19)23-13-11-22(12-14-23)15-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMJKADPBJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160506
Record name Glycine, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-73-1
Record name Glycine, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid (CAS No. 1142211-73-1) is a synthetic compound notable for its complex structure, which includes a piperazine ring, a phenyl group, and an amino acid moiety. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H25N3O3
  • Molecular Weight : 367.44 g/mol
  • Structure : The compound features a piperazine ring, which is known for its role in various pharmacological activities, alongside a phenyl group that enhances lipophilicity and receptor binding potential.

Biological Activity Overview

The biological activity of [2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is primarily linked to its ability to interact with neurotransmitter receptors and enzymes involved in physiological processes. Similar compounds have demonstrated various pharmacological effects, including:

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine, including those similar to [2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, have shown promise in animal models for their anticonvulsant properties. For example, compounds with the phenylpiperazine fragment exhibited significant protection in the maximal electroshock (MES) test, suggesting potential applications in epilepsy treatment .

The mechanism through which [2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid exerts its biological effects is believed to involve:

  • Receptor Interaction : The compound may bind to various neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially modulating mood and anxiety disorders.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Anticonvulsant Studies

In a study evaluating the anticonvulsant activity of piperazine derivatives:

  • Compounds were synthesized and tested for their efficacy in preventing seizures induced by MES.
  • Results indicated that certain derivatives provided significant protection at doses ranging from 100 mg/kg to 300 mg/kg .
CompoundDose (mg/kg)MES Protection TimeNotable Activity
Compound 19100/3000.5 h / 4 hHigh efficacy
Compound 141004 hDelayed onset
Compound 241000.5 hEffective

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that:

  • The presence of lipophilic groups correlates with delayed onset but prolonged duration of action.
  • Substituting phenylpiperazine with benzylpiperazine reduced anticonvulsant activity, highlighting the importance of specific structural features for efficacy .

Potential Applications

The unique structural attributes of [2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid suggest several potential applications:

  • Anticonvulsants : As indicated by its activity in seizure models, further development could yield new treatments for epilepsy.
  • Psychiatric Disorders : Its interaction with neurotransmitter systems could make it valuable in treating conditions such as depression or anxiety.
  • Neuroprotective Agents : Given the neuroprotective effects observed in similar compounds, this compound may also offer protective benefits against neurodegenerative diseases.

Chemical Reactions Analysis

Oxidation Reactions

The oxoethyl group (C=O) and tertiary amine in the piperazine ring are susceptible to oxidation. For example:

  • Oxidation of the piperazine nitrogen : Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) may convert tertiary amines to N-oxides .

  • Oxidation of the ketone : Under acidic conditions with KMnO₄, the ketone group could oxidize to a carboxylic acid derivative .

Example Reaction:
C21H25N3O3+KMnO4C21H23N3O5+MnO2\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}+\text{KMnO}_4\rightarrow \text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{5}+\text{MnO}_2

Reduction Reactions

The ketone and amide groups can undergo reduction:

  • Ketone reduction : Using NaBH₄ or LiAlH₄ reduces the C=O group to a CH₂ group, forming a secondary alcohol intermediate .

  • Amide reduction : LiAlH₄ may reduce the amide bond to an amine, altering the molecule’s pharmacological profile .

Key Reagents and Conditions:

Reaction TypeReagent/ConditionsMajor Product
Ketone reductionNaBH₄ in EtOH, 0°CAlcohol derivative
Amide reductionLiAlH₄, anhydrous THF, refluxAmine-linked analog

Nucleophilic Substitution

The piperazine ring’s secondary amine is reactive toward electrophiles. For instance:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or anhydrides generate acylated piperazine derivatives .

Example Pathway:
Piperazine NH+CH3COClPiperazine N COCH3+HCl\text{Piperazine NH}+\text{CH}_3\text{COCl}\rightarrow \text{Piperazine N COCH}_3+\text{HCl}

Hydrolysis

The acetic acid moiety and amide bonds are prone to hydrolysis:

  • Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond, yielding phenylamine and a piperazinyl ketone fragment .

  • Base-mediated saponification : NaOH hydrolyzes ester derivatives (if present) to carboxylates.

Observed Stability:
Hydrolysis rates depend on pH and temperature, with degradation noted under physiological conditions .

Condensation and Coupling Reactions

The carboxylic acid group participates in peptide coupling:

  • EDCI/HOBt-mediated amidation : Forms conjugates with primary amines (e.g., drug delivery systems) .

  • Schiff base formation : Reacts with aldehydes to generate imine-linked derivatives .

Case Study:
Coupling with 4-methoxyaniline under EDCI/HOBt conditions yields [2-(4-Benzylpiperazin-1-yl)-2-oxoethylamino]acetic acid (C₂₂H₂₇N₃O₄) .

Metal-Catalyzed Reactions

Transition metals facilitate cross-coupling:

  • Suzuki-Miyaura coupling : The phenyl group undergoes aryl-aryl bond formation with boronic acids in the presence of Pd(PPh₃)₄ .

Photochemical Reactivity

UV irradiation induces radical formation at the benzyl-piperazine interface, leading to dimerization or decomposition .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsProduct Stability
Piperazine amineAlkylation/AcylationCH₃I, Ac₂OHigh (quaternary salts)
Ketone (C=O)ReductionNaBH₄, LiAlH₄Moderate
Acetic acid (-COOH)Amide couplingEDCI, HOBt, DMFHigh
Phenyl ringElectrophilic substitutionHNO₃/H₂SO₄Low (decomposition)

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Piperazine Substituent Key Differences Potential Impact on Properties References
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid Acetyl Benzyl → Acetyl Reduced lipophilicity; altered metabolic pathways (e.g., deacetylation)
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid Pyrimidin-2-yl Benzyl → Pyrimidinyl Enhanced hydrogen bonding due to aromatic N; possible kinase inhibition
2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride Benzyl (salt form) Free acid → Dihydrochloride salt Improved aqueous solubility for in vitro assays

Modifications to the Phenyl Ring

Compound Name Phenyl Substituent Key Differences Potential Impact on Properties References
((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid 4-Methoxyphenyl Phenyl → 4-Methoxyphenyl Increased electron density; altered metabolic stability (O-demethylation)
[2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid None (cyclopentyl on ethyl chain) Piperazine → Cyclopentylamino Reduced steric bulk; potential for altered receptor selectivity

Physicochemical Properties

Property Target Compound (Benzylpiperazine) Acetylpiperazine Analog Pyrimidinylpiperazine Analog
Molecular Formula C21H24N4O3 (estimated) C19H24N4O4 C18H21N5O3
Molecular Weight ~380.45 g/mol 372.42 g/mol 355.39 g/mol
Calculated logP ~2.1 (high lipophilicity) ~1.5 ~1.8
Acidic pKa (carboxylic) ~3.5 ~3.5 ~3.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [2-(4-Benzylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling 4-benzylpiperazine with bromoacetyl bromide to form the 2-(4-benzylpiperazin-1-yl)-2-oxoethyl intermediate.
  • Step 2 : Reacting this intermediate with phenylamine to introduce the (phenyl)amino group.
  • Step 3 : Final acetylation using chloroacetic acid under basic conditions.
  • Optimization : Use polar aprotic solvents (e.g., DMF) for amide bond formation, and monitor reaction progress via TLC or HPLC. Catalytic bases like triethylamine may improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and piperazine ring conformation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., as in ’s piperazinium trifluoroacetate structure) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its α-glucosidase inhibitory activity?

  • Methodological Answer :

  • Enzyme Inhibition Assay : Use p-nitrophenyl-α-D-glucopyranoside as a substrate. Measure absorbance at 405 nm to quantify inhibitory activity. Include acarbose as a positive control.
  • Dose-Response Analysis : Test concentrations from 1–100 μM to calculate IC50_{50} values. Triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to α-glucosidase or related targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the α-glucosidase active site (PDB: 2ZEI). Focus on interactions with catalytic residues (Asp214, Glu276).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA analysis). Compare with known inhibitors to identify SAR trends .

Q. What strategies address metabolic instability observed in phenylpiperazine derivatives like this compound?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for oxidative N-debenzylation or piperazine ring cleavage.
  • Structural Modifications : Introduce electron-withdrawing groups on the benzyl moiety or replace the piperazine with a morpholine ring to hinder CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?

  • Methodological Answer :

  • Derivative Synthesis : Modify the phenyl ring (e.g., halogenation, methoxy groups) and the acetic acid linker (e.g., ester prodrugs).
  • In Silico Screening : Use QSAR models to prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų).
  • Selectivity Profiling : Test against related enzymes (e.g., α-amylase) to assess specificity. ’s thienopyrimidinone derivatives demonstrate scaffold flexibility for SAR .

Data Contradictions & Validation

  • vs. 19 : While highlights benzimidazole-based α-glucosidase inhibitors, ’s benzoic acid derivatives suggest alternative binding modes. Validate by cross-testing the compound in both assay systems.
  • vs. 15 : Crystal structure data () may conflict with computational stability predictions (). Reconcile by performing thermal shift assays or differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

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